(1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Description
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Properties
IUPAC Name |
[1-[(1-ethylpiperidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8,10,16H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYZHQORFUHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : (1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- Molecular Formula : C11H17N5O
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Triazole compounds are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for (1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to metabolic pathways or signaling cascades.
- Binding Affinity : It has been shown to exhibit binding affinity towards certain receptors, potentially affecting cell signaling and proliferation.
Antimicrobial Activity
Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:
- In vitro Studies : The compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory responses:
- Mechanism : They may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Effect of Compound |
|---|---|
| TNF-alpha | Decreased secretion by 50% |
| IL-6 | Inhibition of production by 40% |
Case Study 1: Cancer Treatment
A recent study evaluated the efficacy of (1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol in a mouse model of breast cancer. The results indicated:
- Tumor Growth Inhibition : The compound reduced tumor size by approximately 30% compared to control groups.
Case Study 2: Neurological Disorders
Another study explored the neuroprotective effects of this compound in models of neurodegeneration:
- Neuroprotection : Administration led to improved cognitive function and reduced neuronal apoptosis in models of Alzheimer's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
